methanone](/img/structure/B5808881.png)
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone, also known as FPPP, is a synthetic compound that belongs to the family of cathinone derivatives. Cathinone derivatives are a class of psychoactive substances that have been found to have stimulant effects on the central nervous system. FPPP has been identified as a designer drug and is often sold on the black market as a legal alternative to other illegal drugs such as cocaine and amphetamines.
作用机制
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have stimulant effects on the central nervous system. [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has also been found to have some affinity for serotonin receptors, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been found to have stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and a decrease in appetite. It has also been found to have some effects on the cardiovascular system, including an increase in heart rate and blood pressure. [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been found to have a short half-life, which means that it is rapidly metabolized and eliminated from the body.
实验室实验的优点和局限性
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have some advantages over other stimulant drugs such as cocaine and amphetamines, including a shorter half-life and a lower risk of addiction. However, [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has also been found to have some limitations, including a lack of research on its long-term effects and a lack of standardized dosing protocols.
未来方向
There are several areas of future research that could be explored with regards to [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of new cathinone derivatives that have fewer side effects and a lower risk of addiction. Another area of interest is the development of new drugs that target specific neurotransmitter systems in the brain, which could lead to more targeted and effective treatments for a variety of neurological and psychiatric disorders. Finally, more research is needed to understand the long-term effects of [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone and other cathinone derivatives on the brain and body.
合成方法
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone can be synthesized by the reaction of 4'-fluoroacetophenone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylmagnesium bromide to obtain [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone.
科学研究应用
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been used in scientific research to study its effects on the central nervous system. Studies have shown that [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been found to have stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and a decrease in appetite.
属性
IUPAC Name |
(3-fluoro-4-piperidin-1-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-16-13-15(18(21)14-7-3-1-4-8-14)9-10-17(16)20-11-5-2-6-12-20/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXRAGDYFBBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-piperidin-1-ylphenyl)-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


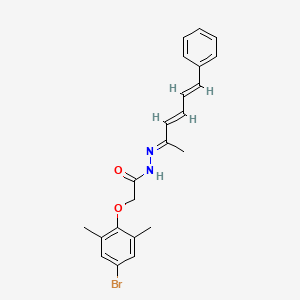
![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
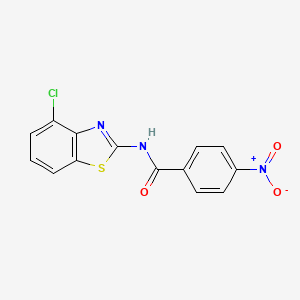


![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)
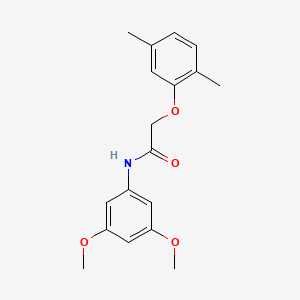

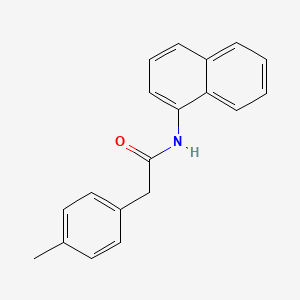
![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)
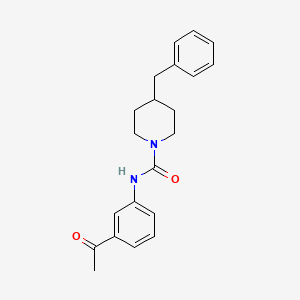
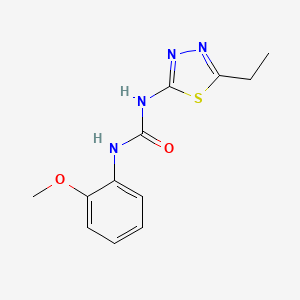
![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)